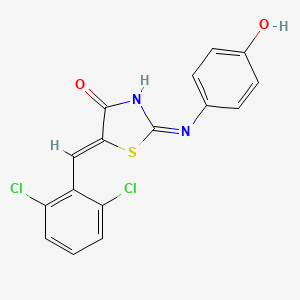
(2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific research fields.
Scientific Research Applications
Antibacterial Properties
A study by Patel et al. (2010) synthesized derivatives of thiazolidin-4-one, which includes compounds similar to the one . These compounds exhibited significant antibacterial activity against various bacteria, suggesting the potential use of this chemical structure in developing new antibacterial agents. The effectiveness against both Gram-positive and Gram-negative bacteria was notable, with particular efficacy in compounds bearing chloro substituents (Patel et al., 2010).
Anticancer Potential
In a study by Subtelna et al. (2020), derivatives of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, closely related to the specified compound, demonstrated significant anticancer properties. These compounds were effective against various leukemia cell lines, indicating the potential of thiazolidin-4-one derivatives in leukemia treatment (Subtelna et al., 2020).
Structural Studies
A study by Ramsh et al. (1983) focused on the structural properties of 2-imino-5-arylidene-4-thiazolidinones, closely related to the compound . The research provided insights into the isomeric structures and their stability, which is crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Ramsh et al., 1983).
Antimicrobial and Antifungal Activities
Research by Vicini et al. (2006) on 2-thiazolylimino-5-arylidene-4-thiazolidinones, closely related to the specified compound, exhibited potent antimicrobial activity against several microorganisms. The study highlighted the importance of the 5-arylidene moiety in enhancing the antimicrobial properties of thiazolidin-4-one derivatives (Vicini et al., 2006).
Properties
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-12-2-1-3-13(18)11(12)8-14-15(22)20-16(23-14)19-9-4-6-10(21)7-5-9/h1-8,21H,(H,19,20,22)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKQMJHXUMIEMP-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
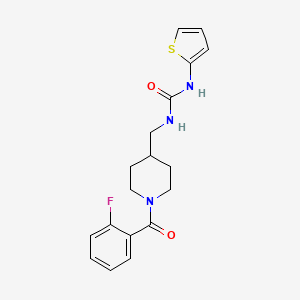
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
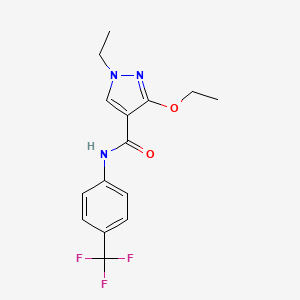
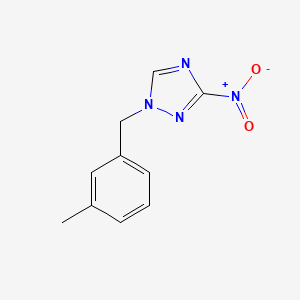
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)
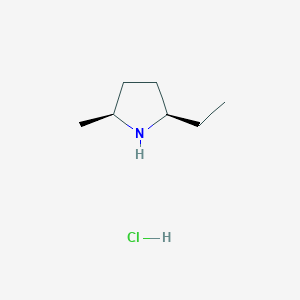
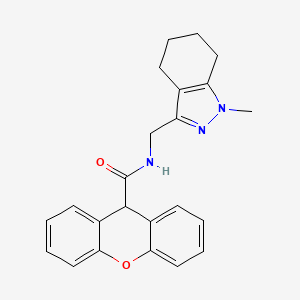


![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
